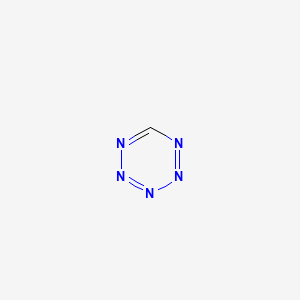

Pentazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. The name pentazine is used in the nomenclature of derivatives of this compound. This compound is predicted to be unstable and to decompose into hydrogen cyanide (HCN) and nitrogen (N2) .

Métodos De Preparación

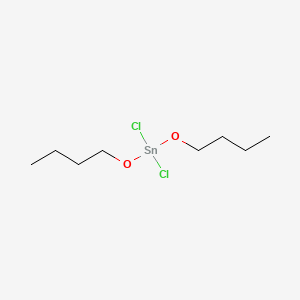

The synthesis of pentazine is not well-documented due to its hypothetical nature and predicted instability. the synthesis of related compounds such as triazines and tetrazines can provide insights. These compounds are typically synthesized through methods such as microwave-assisted reactions, solid-phase synthesis, metal-based reactions, [4+2] cycloaddition, and multicomponent one-pot reactions . These methods involve various reaction conditions and catalysts to achieve the desired heterocyclic structures.

Análisis De Reacciones Químicas

related compounds like triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . Common reagents and conditions used in these reactions include strong acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

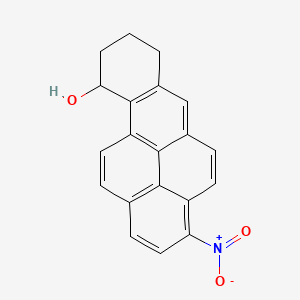

Aplicaciones Científicas De Investigación

These compounds are used in the design of biologically important organic molecules with applications in antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, and anti-protozoal activities . They also have applications in heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

Mecanismo De Acción

The mechanism of action of pentazine is not well-studied due to its hypothetical nature. related compounds like triazines and tetrazines exert their effects through various molecular targets and pathways. These compounds can interact with biological molecules, leading to inhibition of specific enzymes or receptors, disruption of cellular processes, and induction of cell death in cancer cells .

Comparación Con Compuestos Similares

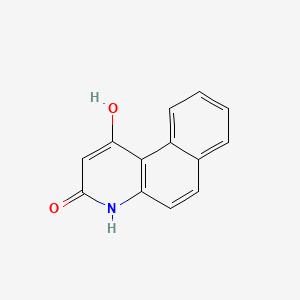

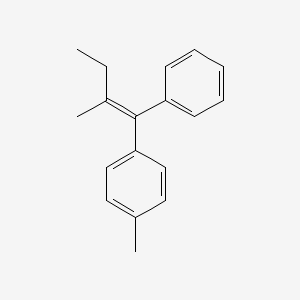

Pentazine can be compared with other azines, which are nitrogen derivatives of benzene with one to six nitrogen atoms. Similar compounds include:

- Pyridine (one nitrogen atom)

- Diazines (two nitrogen atoms)

- Triazines (three nitrogen atoms)

- Tetrazines (four nitrogen atoms)

- Hexazine (six nitrogen atoms)

This compound is unique due to its five nitrogen atoms in the aromatic ring, which contributes to its predicted instability and decomposition into hydrogen cyanide and nitrogen .

Propiedades

Número CAS |

290-97-1 |

|---|---|

Fórmula molecular |

CHN5 |

Peso molecular |

83.05 g/mol |

Nombre IUPAC |

pentazine |

InChI |

InChI=1S/CHN5/c1-2-4-6-5-3-1/h1H |

Clave InChI |

ALAGDBVXZZADSN-UHFFFAOYSA-N |

SMILES canónico |

C1=NN=NN=N1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)

![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)

![1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B12649788.png)